2-Ethylquinolin-3-amine 2-Ethylquinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 1823452-39-6
VCID: VC4551605
InChI: InChI=1S/C11H12N2/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h3-7H,2,12H2,1H3
SMILES: CCC1=NC2=CC=CC=C2C=C1N
Molecular Formula: C11H12N2
Molecular Weight: 172.231

2-Ethylquinolin-3-amine

CAS No.: 1823452-39-6

Cat. No.: VC4551605

Molecular Formula: C11H12N2

Molecular Weight: 172.231

* For research use only. Not for human or veterinary use.

2-Ethylquinolin-3-amine - 1823452-39-6

Specification

CAS No. 1823452-39-6
Molecular Formula C11H12N2
Molecular Weight 172.231
IUPAC Name 2-ethylquinolin-3-amine
Standard InChI InChI=1S/C11H12N2/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h3-7H,2,12H2,1H3
Standard InChI Key KIZBMBITYOLQQM-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2C=C1N

Introduction

Chemical Identity and Structural Features

2-Ethylquinolin-3-amine belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The ethyl and amine substituents at the 2- and 3-positions, respectively, influence its electronic and steric properties, enhancing its reactivity in synthetic pathways. Key physicochemical properties include:

PropertyValueSource Citation
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.231 g/mol
IUPAC Name2-ethylquinolin-3-amine
SMILESCCC1=NC2=CC=CC=C2C=C1N
InChI KeyKIZBMBITYOLQQM-UHFFFAOYSA-N
SolubilityNot publicly available
Hazard ClassificationAcute Tox. 4, Skin Irrit. 2

The compound’s planar aromatic system facilitates π-π stacking interactions, while the amine group serves as a hydrogen bond donor, critical for binding to enzymatic active sites .

Synthesis and Manufacturing

The synthesis of 2-ethylquinolin-3-amine typically involves cyclization reactions starting from aniline derivatives. While VulcanChem highlights general methods for quinoline synthesis—such as the Skraup, Doebner-Miller, and Pfitzinger reactions—the patent literature provides a specific example of its preparation as an intermediate in TrkA inhibitor development .

Key Synthetic Steps:

  • Condensation: Reacting 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions to form a Schiff base.

  • Cyclization: Heating the intermediate in concentrated sulfuric acid to induce ring closure, yielding the quinoline core.

  • Functionalization: Introducing the ethyl group via alkylation or through the use of pre-substituted starting materials .

The patent WO2016116900A1 reports an LCMS (M+H) value of 173.12 for 2-ethylquinolin-3-amine, confirming its successful synthesis and purity . Scalability remains a challenge due to the corrosive reagents involved, necessitating optimized catalytic conditions.

Applications in Drug Development

The compound’s utility lies in its role as a building block for kinase inhibitors. Notable applications include:

TrkA Inhibitors for Oncology

Derivatives of 2-ethylquinolin-3-amine have shown efficacy in preclinical models of non-small cell lung cancer, thyroid carcinoma, and glioblastoma. For example, entrectinib—a Trk inhibitor—has demonstrated tumor regression in patients with TrkA fusions, underscoring the therapeutic potential of this chemical scaffold .

Pain Management

TrkA inhibitors derived from 2-ethylquinolin-3-amine are being explored as alternatives to opioids for neuropathic and inflammatory pain. These agents avoid opioid-related side effects like respiratory depression and addiction .

Inflammatory and Autoimmune Diseases

By targeting NGF signaling, these inhibitors ameliorate symptoms in rheumatoid arthritis, psoriasis, and multiple sclerosis. A 2015 study highlighted their ability to reduce IL-6 and TNF-α levels in murine models .

Recent Research Findings

Patent WO2016116900A1: TrkA Inhibitor Development

This patent identifies 2-ethylquinolin-3-amine as Intermediate A8, a critical precursor in synthesizing compounds with nanomolar IC₅₀ values against TrkA . Structural modifications, such as introducing fluorinated aryl groups, enhanced blood-brain barrier penetration in animal models .

Anticancer Activity of Quinoline Derivatives

While direct evidence for 2-ethylquinolin-3-amine is lacking, related quinoline analogs induce apoptosis in cancer cells via caspase-3 activation. This suggests potential structure-activity relationships worth exploring for the 2-ethyl derivative.

Future Directions and Challenges

  • Solubility Optimization: Current formulations face bioavailability challenges due to low aqueous solubility. Prodrug strategies or nanoparticle delivery systems may address this.

  • Target Selectivity: Improving selectivity over TrkB and TrkC to minimize off-target effects in neurological applications.

  • Clinical Translation: Advancing lead compounds into Phase I trials for rare cancers with TrkA fusions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator